ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate
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Description
Ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate, also known as etizolam, is a thienodiazepine derivative that has gained popularity in the scientific research community due to its unique pharmacological properties. Etizolam is a benzodiazepine analog that has been shown to have anxiolytic, sedative, hypnotic, and muscle relaxant properties.
Scientific Research Applications
Suzuki–Miyaura Coupling
Ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate: is a valuable reagent in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is a powerful method for forming carbon–carbon bonds, particularly between aryl or heteroaryl groups. Let’s explore its applications:
- Applications:
Neurotoxicity Research
Beyond its synthetic applications, this compound has implications in neurotoxicity research. For instance, the newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) has been investigated for its neurotoxic potential. Researchers studied its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain of alevins .
Other Potential Applications
While the above two areas highlight its significance, there may be additional applications worth exploring:
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Read more Neurotoxic potentials of the newly synthesized pyrazoline derivative B4: Read more
properties
IUPAC Name |
ethyl 1-(3,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-3-19-12(18)11-15-7(2)17(16-11)10-5-8(13)4-9(14)6-10/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBISTGRFWMIONT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)C)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate |
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